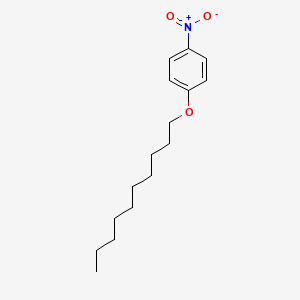

2-(2-Fluorobenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Fluoropyridines, a group to which 2-(2-fluorobenzoyl)pyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique manner, potentially influencing the targets’ functions or structures.

Biochemical Pathways

It is known that bacteria can degrade pyridine, a similar compound, via specific metabolic pathways . This suggests that this compound might also be involved in similar biochemical pathways, potentially affecting downstream effects.

Pharmacokinetics

In general, the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties , suggesting that this compound might also have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, moisture is an essential component for the growth of bacteria, and desiccation or drying can have a severe effect on microbes . Temperature is another crucial factor that can influence the growth of organisms . Therefore, these environmental factors might also affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzoyl)pyridine typically involves the reaction of 2-fluorobenzoyl chloride with 2-pyridylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The organic layer is then separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts such as platinum on carbon or Raney nickel can facilitate the hydrogenation steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(2-fluorophenyl)-2-pyridinylcarboxylic acid.

Reduction: 2-(2-fluorophenyl)-2-pyridinol.

Substitution: 2-(2-aminophenyl)-2-pyridinylmethanone or 2-(2-thiolphenyl)-2-pyridinylmethanone

Scientific Research Applications

2-(2-Fluorobenzoyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

- (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone

- (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

- (2-Fluorophenyl)[2-(methylsulfanyl)-4-pyrimidinyl]methanone

Uniqueness

2-(2-Fluorobenzoyl)pyridine is unique due to its specific combination of a fluorophenyl and pyridinyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name |

(2-fluorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJUUEIQHLXBPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211435 |

Source

|

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-65-9 |

Source

|

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.